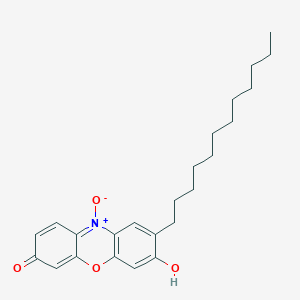![molecular formula C13H16N2O2S2 B14194999 S-1,3-Benzothiazol-2-yl 3-[(2-hydroxyethyl)amino]butanethioate CAS No. 921222-74-4](/img/structure/B14194999.png)
S-1,3-Benzothiazol-2-yl 3-[(2-hydroxyethyl)amino]butanethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-1,3-Benzothiazol-2-yl 3-[(2-hydroxyethyl)amino]butanethioate is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are aromatic heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-1,3-Benzothiazol-2-yl 3-[(2-hydroxyethyl)amino]butanethioate typically involves multiple steps, starting with the preparation of the benzothiazole core. Common synthetic pathways include:
Diazo-coupling: This involves the reaction of 2-mercaptoaniline with acid chlorides.
Knoevenagel condensation: This method is used to form carbon-carbon bonds between aldehydes and active methylene compounds.
Biginelli reaction: A multi-component reaction that synthesizes dihydropyrimidinones from an aldehyde, a β-keto ester, and urea.
Microwave irradiation: This technique accelerates the reaction process and improves yields.
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs large-scale batch reactors and continuous flow systems to optimize yield and purity. The use of catalysts and controlled reaction conditions ensures efficient production.
Análisis De Reacciones Químicas
Types of Reactions
S-1,3-Benzothiazol-2-yl 3-[(2-hydroxyethyl)amino]butanethioate undergoes various chemical reactions, including:
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, facilitated by reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing agents: Dess-Martin periodinane, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Aplicaciones Científicas De Investigación
S-1,3-Benzothiazol-2-yl 3-[(2-hydroxyethyl)amino]butanethioate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate.
Industry: Utilized in the development of new materials with unique properties, such as luminescent compounds.
Mecanismo De Acción
The mechanism of action of S-1,3-Benzothiazol-2-yl 3-[(2-hydroxyethyl)amino]butanethioate involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
1,3-Benzothiazole: A simpler benzothiazole derivative with similar structural features.
2-Phenylbenzothiazole: Another derivative with potential biological activity.
Benzothiazole-2-thiol: Known for its applications in material science and as a corrosion inhibitor.
Uniqueness
S-1,3-Benzothiazol-2-yl 3-[(2-hydroxyethyl)amino]butanethioate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity
Propiedades
Número CAS |
921222-74-4 |
|---|---|
Fórmula molecular |
C13H16N2O2S2 |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
S-(1,3-benzothiazol-2-yl) 3-(2-hydroxyethylamino)butanethioate |
InChI |
InChI=1S/C13H16N2O2S2/c1-9(14-6-7-16)8-12(17)19-13-15-10-4-2-3-5-11(10)18-13/h2-5,9,14,16H,6-8H2,1H3 |
Clave InChI |
IILXWKQXGOQLLY-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(=O)SC1=NC2=CC=CC=C2S1)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



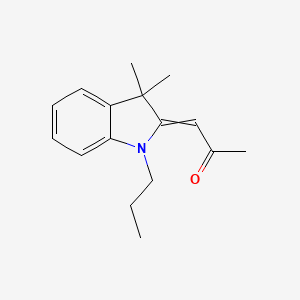
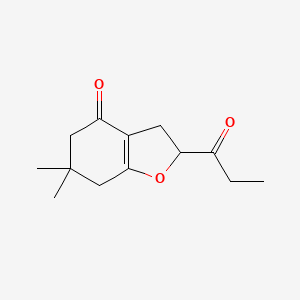
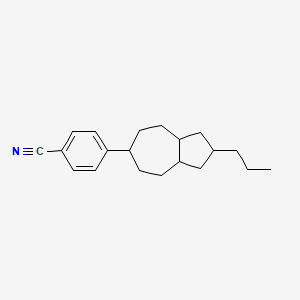
![Benzoic acid, 4-[[4-bromo-2-(1-oxopropyl)phenoxy]methyl]-](/img/structure/B14194945.png)
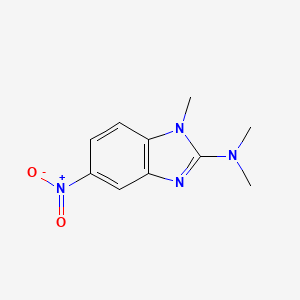

![2-Ethyl-4-[(triphenylmethoxy)methyl]-1,3-dioxolane](/img/structure/B14194951.png)
![4-[([1,1'-Biphenyl]-3-yl)ethynyl]-2-methylpyridine](/img/structure/B14194957.png)

![1-{4-[(1-Hydroxy-2-methylbut-3-en-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B14194966.png)
![4-(4-Fluorophenyl)-5-[2-(methylsulfanyl)pyrimidin-4-yl]-1,3-thiazol-2-amine](/img/structure/B14194969.png)
![4-[(4-Fluorophenyl)(phenyl)methylidene]-1-(methanesulfonyl)piperidine](/img/structure/B14194970.png)
